[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride
Description
Propriétés
Numéro CAS |
1262771-85-6 |
|---|---|
Formule moléculaire |
C6H11ClN2S |
Poids moléculaire |
178.68 g/mol |
Nom IUPAC |
(4-ethyl-1,3-thiazol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H10N2S.ClH/c1-2-5-4-9-6(3-7)8-5;/h4H,2-3,7H2,1H3;1H |
Clé InChI |
AJTSPUJLTMAFEE-UHFFFAOYSA-N |
SMILES |
CCC1=CSC(=N1)CN.Cl.Cl |
SMILES canonique |
CCC1=CSC(=N1)CN.Cl |
Origine du produit |
United States |
Comprehensive Technical Guide on [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine Dihydrochloride: Physicochemical Profiling and Synthetic Applications
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Content Focus: Physicochemical characterization, causality in synthetic handling, and biological target engagement.
Executive Summary
In the landscape of modern drug discovery, heteroaromatic methanamines serve as privileged building blocks, offering ideal vectors for hydrogen bonding, pi-stacking, and metabolic stability. [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride is a highly versatile, bifunctional intermediate. The presence of the 4-ethyl-1,3-thiazole core provides a lipophilic yet polarizable moiety, while the primary methylamine acts as a highly reactive nucleophilic handle. This whitepaper systematically deconstructs the physicochemical properties, handling causality, and self-validating synthetic protocols required to successfully deploy this building block in high-throughput medicinal chemistry and targeted biological pathways.
Molecular Architecture & Physicochemical Properties
Understanding the precise quantitative metrics of a building block is the first step in library design. The data below summarizes the core physical and chemical properties of the dihydrochloride salt[1].
| Property | Specification |
| Chemical Name | [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride |
| CAS Registry Number | 1262771-85-6 |
| Free Base CAS | 936940-69-1 |
| Molecular Formula | C₆H₁₀N₂S · 2HCl (or C₆H₁₂Cl₂N₂S) |
| Molecular Weight | 215.14 g/mol |
| PubChem CID | 53398920 |
| Appearance | White to off-white crystalline powder |
| Solubility Profile | High in H₂O; Moderate in DMSO and Methanol |
Causality in Salt Selection: Why Dihydrochloride?
As a Senior Application Scientist, I frequently observe synthesis failures stemming from poor building block selection. Why do we strictly utilize the dihydrochloride salt (CAS: 1262771-85-6) rather than the free base (CAS: 936940-69-1)?
The Causality: The free base of primary alkylamines attached to electron-rich heteroaromatics is typically an oil that is highly susceptible to oxidative degradation and atmospheric carbon dioxide absorption (forming inactive carbamates). By isolating the compound as a dihydrochloride salt, we achieve a dual-protonation state. The primary aliphatic amine (pKa ~9.5) and the thiazole nitrogen (pKa ~2.5) are both protonated. This specific salt lattice dramatically increases water solubility, eliminates volatility, and provides a highly crystalline, shelf-stable powder. This ensures exact stoichiometric weighing during automated library generation, preventing the yield drops associated with degraded free-base oils.
Self-Validating Experimental Protocol: Amide Coupling
When incorporating this building block into a larger drug scaffold, standard amide coupling requires precise stoichiometric control to overcome the dihydrochloride salt. The following protocol is designed as a self-validating system —meaning the workflow inherently contains diagnostic checkpoints to prevent downstream failures.
Step-by-Step Methodology
-
Carboxylic Acid Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (1.0 eq). Stir for 15 minutes.
-
Causality: HATU rapidly converts the acid into a highly reactive HOAt ester.
-
-
In Situ Free-Basing: Add[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride (1.1 eq) followed strictly by an additional 2.0 eq of DIPEA (bringing total DIPEA to 3.0 eq).
-
Causality: Two equivalents of DIPEA are mathematically required to neutralize the 2HCl salt, liberating the nucleophilic primary amine. The initial 1.0 eq serves as the catalytic base for the coupling.
-
-
Nucleophilic Addition: Stir the reaction at room temperature for 2 hours.
-
LC-MS Validation Checkpoint (Self-Validation): Sample the reaction for LC-MS.
-
Diagnostic Logic: If the mass of the HOAt-active ester persists without the formation of the product mass (M+H), it immediately diagnoses insufficient free-basing (often due to wet solvent neutralizing the DIPEA). If the free amine mass (m/z ~143 for the free base) is detected alongside the active ester, it indicates steric hindrance, prompting the chemist to heat the reaction before attempting wasteful purification.
-
-
Workup & Isolation: Quench with water, extract with EtOAc. Wash the organic layer with saturated NaHCO₃ to remove HOAt byproducts, followed by brine. Dry over Na₂SO₄ and concentrate.
Self-validating experimental workflow for amide coupling with thiazole-amine.
Mechanistic Pathways & Target Engagement in Drug Discovery
Thiazole-containing amines are widely utilized to enhance target binding affinity and modulate lipophilicity across diverse therapeutic areas (2)[2]. Below are two primary mechanistic pathways where this specific structural motif demonstrates profound efficacy:
A. Antimicrobial Virulence (HldE Kinase Inhibition)
The rise of multidrug-resistant Gram-negative bacteria necessitates novel targets. Thiazol-2-ylmethylamine derivatives have been successfully deployed as potent inhibitors of HldE kinase. By competitively binding to the kinase domain, these inhibitors halt the phosphorylation of heptose, a mandatory precursor step in lipopolysaccharide (LPS) biosynthesis. This disruption severely attenuates bacterial virulence and compromises the outer membrane, sensitizing the pathogen to host immune responses and traditional hydrophobic antibiotics (3)[3].
Mechanism of thiazole-amine derived inhibitors targeting HldE kinase.
B. Neuropharmacology (GPR88 Agonism)
GPR88 is an orphan G-protein-coupled receptor heavily implicated in alcohol addiction and psychiatric disorders. Early-generation agonists suffered from poor brain penetrance due to excessive lipophilicity. By integrating thiazol-2-ylmethylamine motifs as bioisosteric replacements, medicinal chemists have successfully lowered the cLogP while maintaining critical hydrogen-bonding interactions within the receptor pocket, resulting in potent, brain-penetrant in vivo probes (4)[4].
References
- [(4-ethyl-1,3-thiazol-2-yl)
- Source: tcichemicals.
- Novel HldE-K Inhibitors Leading to Attenuated Gram Negative Bacterial Virulence Source: Journal of Medicinal Chemistry - ACS Publications URL
- Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)
Sources
- 1. 936940-69-1|[(4-ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride|[(4-ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride| -范德生物科技公司 [bio-fount.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: Application Notes for [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine Dihydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 2-aminomethylthiazole scaffold is a privileged motif in medicinal chemistry, appearing in a diverse array of biologically active compounds. Among these, [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride has emerged as a particularly valuable building block, most notably for its role as a key intermediate in the synthesis of the antiretroviral drug Ritonavir.[1][2][3] This technical guide provides in-depth application notes and detailed protocols for the effective utilization of this versatile amine in organic synthesis, empowering researchers to explore its full potential in drug discovery and development.
Compound Profile and Handling
Chemical Properties:
| Property | Value | Source |
| IUPAC Name | (4-ethyl-1,3-thiazol-2-yl)methanamine;dihydrochloride | [2] |
| Molecular Formula | C₆H₁₂Cl₂N₂S | [2] |
| Molecular Weight | 215.15 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and methanol. | General Knowledge |
Storage and Handling:
[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride is a hygroscopic solid and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. As a dihydrochloride salt, the amine is protonated and generally stable. However, for most synthetic applications, the free amine must be generated in situ or in a separate step by treatment with a suitable base. This is a critical consideration when designing reaction protocols.
Core Applications in Organic Synthesis: Protocols and Mechanistic Insights
The synthetic utility of [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride stems from the nucleophilicity of its primary amine group. This allows for a wide range of transformations to construct more complex molecules. The following sections detail protocols for key reactions, explaining the rationale behind the chosen conditions.
N-Acylation: Formation of Amide Bonds
The formation of an amide bond via N-acylation is one of the most fundamental and widely practiced transformations utilizing this building block. This reaction is a cornerstone in the synthesis of a vast number of pharmaceuticals and bioactive molecules.
Scientific Rationale: The primary amine of the title compound readily reacts with activated carboxylic acid derivatives (e.g., acid chlorides, anhydrides) or with carboxylic acids in the presence of coupling agents. The dihydrochloride salt must first be neutralized with a base to liberate the free amine, which then acts as the nucleophile. The choice of base and coupling agent is crucial for achieving high yields and minimizing side reactions.
Experimental Protocol: General Procedure for Amide Coupling
Materials:
-
[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
Coupling agent (e.g., EDC, HATU) (1.2 eq)
-
Organic base (e.g., DIPEA, Et₃N) (2.5 - 3.0 eq)
-
Anhydrous solvent (e.g., DMF, CH₂Cl₂)
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) and [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride (1.0 eq) in anhydrous DMF, add the organic base (e.g., DIPEA, 3.0 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture for 10-15 minutes to ensure the formation of the free amine.
-
Add the coupling agent (e.g., EDC, 1.2 eq) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for N-Acylation.
Reductive Amination: Synthesis of Secondary Amines
Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, providing access to a wide range of substituted secondary amines.[4][5]
Scientific Rationale: This one-pot reaction involves the initial formation of an imine or iminium ion from the reaction of the amine with a carbonyl compound (aldehyde or ketone). This intermediate is then reduced in situ by a mild reducing agent to the corresponding secondary amine. The use of the dihydrochloride salt necessitates the addition of a base to free the amine for the initial condensation step. The choice of reducing agent is critical; sodium triacetoxyborohydride (STAB) is often preferred due to its mildness and tolerance of a wide range of functional groups.
Experimental Protocol: Reductive Amination with an Aldehyde
Materials:
-
[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride (1.0 eq)
-
Aldehyde (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous solvent (e.g., DCE, THF)
-
Organic base (e.g., Et₃N) (2.2 eq)
Procedure:
-
Suspend [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride (1.0 eq) and the aldehyde (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).
-
Add triethylamine (2.2 eq) and stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Reductive Amination Workflow.
Synthesis of Ureas and Thioureas
Urea and thiourea moieties are important pharmacophores found in numerous therapeutic agents. These can be readily synthesized from [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine.
Scientific Rationale: The free amine, generated from the dihydrochloride salt, acts as a nucleophile and attacks the electrophilic carbon of an isocyanate or isothiocyanate to form the corresponding urea or thiourea. The reaction is typically fast and high-yielding.
Experimental Protocol: Synthesis of a Disubstituted Urea
Materials:
-
[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride (1.0 eq)
-
Isocyanate (1.05 eq)
-
Organic base (e.g., Et₃N) (2.2 eq)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
Procedure:
-
Suspend [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride (1.0 eq) in anhydrous THF.
-
Add triethylamine (2.2 eq) and stir for 15 minutes at room temperature.
-
Add the isocyanate (1.05 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until completion as indicated by TLC.
-
If a precipitate forms, filter the solid and wash with cold THF. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Note: A similar procedure can be followed for the synthesis of thioureas using the corresponding isothiocyanate.
Conclusion
[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride is a valuable and versatile building block for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. Its utility is well-established in the pharmaceutical industry, and the protocols outlined in this guide provide a solid foundation for its application in both academic and industrial research settings. By understanding the reactivity of the primary amine and the necessary considerations for using the dihydrochloride salt, researchers can effectively incorporate this building block into their synthetic strategies to create novel molecules with potential therapeutic applications.
References
-
PubChem. 4-Ethyl-1,3-thiazol-2-amine. [Link]
- Google Patents.
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Journal of Chemical Education. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]
Sources
Application Notes and Protocols for the Preparation of Stock Solutions of [(4-E-thyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride
Introduction
[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride is a research compound of interest within various drug discovery and development programs. The thiazole ring is a key heterocyclic motif found in numerous biologically active molecules.[1] Accurate and consistent preparation of stock solutions is a critical first step in any experimental workflow to ensure the reliability and reproducibility of results. This document provides a detailed guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of this compound. The protocols outlined herein are designed to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of a compound is fundamental to developing a robust protocol for stock solution preparation. While a specific Certificate of Analysis (CoA) for this exact compound was not publicly available at the time of writing, data from closely related analogs and the general chemical class of thiazole amine hydrochlorides allow for an informed approach.
| Property | Estimated Value/Information | Source/Justification |
| Molecular Formula | C₆H₁₀N₂S · 2HCl | Based on the structure of the parent amine. |
| Molecular Weight | ~215.15 g/mol | Calculated based on the free base of the closely related 4-Ethyl-1,3-thiazol-2-amine (128.20 g/mol ) plus two HCl molecules (36.46 g/mol each).[1] |
| Appearance | Likely a white to off-white solid/powder. | Typical appearance for amine hydrochloride salts.[2] |
| Solubility | Expected to be soluble in water and to a lesser extent in polar organic solvents like DMSO and ethanol. | Amine hydrochloride salts are generally water-soluble. Thiamine (Vitamin B1), a thiazole-containing compound, is soluble in water and methanol. |
| Stability | The solid form is expected to be stable when stored in a cool, dry place. Solutions may be susceptible to degradation, particularly at neutral or basic pH. Thiazole-containing compounds can be unstable in DMSO over long-term storage. | General stability of amine hydrochlorides and thiazole derivatives. |
Safety and Handling Precautions
Based on the hazard classifications of structurally similar thiazole-containing amine compounds, [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride should be handled with care.
GHS Hazard Classifications (Inferred from Analogs):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 1 or 2A): Causes serious eye damage or irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE) and Handling Guidelines:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are required.
-
Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator is recommended.
-
General Hygiene: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing a stock solution of [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride.
Caption: Workflow for preparing stock solutions.
Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mM)
This protocol is recommended for applications where an aqueous solution is compatible. The dihydrochloride salt form should enhance solubility in water.
Materials:
-
[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Calibrated analytical balance
-
Appropriate volumetric flask (e.g., 10 mL)
-
Vortex mixer or magnetic stirrer
-
Sterile syringe filter (0.22 µm), if required
-
Cryogenic vials or other suitable storage tubes
Procedure:
-
Calculate the required mass:
-
For a 10 mM solution in 10 mL:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.010 L x 215.15 g/mol = 0.00215 g = 2.15 mg
-
-
-
Weigh the compound:
-
Carefully weigh out 2.15 mg of [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride using an analytical balance.
-
-
Dissolution:
-
Transfer the weighed compound to the 10 mL volumetric flask.
-
Add approximately 5-7 mL of high-purity water to the flask.
-
Gently swirl or vortex the flask to dissolve the compound. A magnetic stirrer can also be used for this purpose. If solubility is an issue, gentle warming (not exceeding 40°C) or sonication may aid dissolution.
-
-
Final Volume Adjustment:
-
Once the compound is fully dissolved, add high-purity water to the 10 mL mark of the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
-
Sterile Filtration (Optional):
-
For cell-based assays or other sterile applications, filter the solution through a 0.22 µm sterile syringe filter into a sterile container.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in cryogenic vials.
-
Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.
-
Protocol 2: Preparation of a DMSO Stock Solution (e.g., 50 mM)
DMSO is a powerful solvent capable of dissolving many organic compounds at high concentrations. However, caution is advised due to the potential for degradation of thiazole-containing compounds in DMSO. Prepare fresh solutions and store them appropriately.
Materials:
-
[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Appropriate glass vial or tube
-
Vortex mixer
Procedure:
-
Calculate the required mass:
-
For a 50 mM solution in 1 mL:
-
Mass (g) = 0.050 mol/L x 0.001 L x 215.15 g/mol = 0.01076 g = 10.76 mg
-
-
-
Weigh the compound:
-
Weigh out 10.76 mg of the compound into a suitable vial.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the vial until the compound is completely dissolved. Gentle warming or sonication can be used if necessary.
-
-
Aliquoting and Storage:
-
Dispense into small, single-use aliquots in appropriate vials (e.g., amber glass vials with PTFE-lined caps).
-
Store at -20°C or -80°C. It is crucial to use anhydrous DMSO and protect the stock solution from moisture.
-
Logical Framework for Protocol Choices
The choice of solvent and storage conditions is critical for maintaining the integrity of the compound. The following diagram outlines the decision-making process.
Sources
Applications of[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride in medicinal chemistry
An In-Depth Guide to the Medicinal Chemistry Applications of the 2-Aminomethylthiazole Scaffold, with a Focus on [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of the 2-aminomethylthiazole scaffold in medicinal chemistry, with a specific focus on the potential uses of [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride. While specific literature on this particular salt is limited, this document extrapolates from the vast body of research on analogous structures to provide a robust framework for its investigation and application in drug discovery.
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2][3][4] This heterocyclic system is a key structural component in numerous clinically approved drugs and a wide array of investigational agents. Its prevalence stems from its ability to engage in various biological interactions, acting as a bioisosteric replacement for other functional groups and participating in hydrogen bonding and other non-covalent interactions with biological targets.[5] The introduction of a methylamine group at the 2-position creates the 2-aminomethylthiazole scaffold, which extends the potential for diverse chemical modifications and targeted biological activity.
The thiazole ring itself is found in natural products and is a component of vitamin B1 (Thiamine).[2] Synthetic derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological effects, including:
-
Anticancer Activity: 2-aminothiazole derivatives have been extensively investigated as inhibitors of various protein kinases, showing promise in the development of targeted cancer therapies.[6][7]
-
Antimicrobial Properties: The scaffold is present in compounds with significant antibacterial and antifungal activity.[2][3][5]
-
Anti-inflammatory Effects: Derivatives have been designed as inhibitors of key enzymes in inflammatory pathways.[8]
-
Antiviral and Antiparasitic Potential: The versatility of the 2-aminothiazole core has led to the discovery of compounds with activity against various viruses and parasites.[5]
Structural Features and Synthetic Accessibility
The 2-aminomethylthiazole scaffold offers several points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The general structure consists of a thiazole ring with a methylamine substituent at the 2-position and potential for further substitution at the 4- and 5-positions.
Proposed Synthesis of [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine
A common and effective method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. A plausible synthetic route to the target compound, [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine, could involve the reaction of a protected amino-thioamide with an α-haloketone, followed by deprotection.
Experimental Protocol: Synthesis of [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine Dihydrochloride
Objective: To synthesize [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride as a scaffold for further derivatization in medicinal chemistry applications.
Materials:
-
N-(tert-butoxycarbonyl)glycinethioamide
-
1-Chlorobutan-2-one
-
Ethanol
-
Dioxane
-
Hydrochloric acid (4M in dioxane)
-
Diethyl ether
-
Sodium bicarbonate
-
Magnesium sulfate
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
Step 1: Synthesis of tert-butyl N-[(4-ethyl-1,3-thiazol-2-yl)methyl]carbamate
-
To a solution of N-(tert-butoxycarbonyl)glycinethioamide (1.0 eq) in ethanol, add 1-chlorobutan-2-one (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the protected intermediate.
Step 2: Deprotection and Salt Formation
-
Dissolve the purified tert-butyl N-[(4-ethyl-1,3-thiazol-2-yl)methyl]carbamate (1.0 eq) in a minimal amount of dioxane.
-
Add a 4M solution of hydrochloric acid in dioxane (2.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Upon completion, the dihydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride as a solid.
Potential Applications in Medicinal Chemistry
Based on the extensive research into 2-aminothiazole and 2-aminomethylthiazole derivatives, [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride can serve as a valuable building block for the development of novel therapeutic agents.
Anticancer Drug Discovery
The primary amine of the title compound can be readily derivatized to generate a library of compounds for screening against various cancer cell lines.
Workflow for Anticancer Drug Discovery:
Caption: Workflow for anticancer drug discovery using the target scaffold.
Key Derivatization Strategies:
-
Acylation/Sulfonylation: Reaction with a diverse range of acid chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. This allows for the introduction of various aromatic and heterocyclic moieties to explore structure-activity relationships (SAR).
-
Reductive Amination: Reaction with aldehydes or ketones to form Schiff bases, which are then reduced to secondary amines. This provides a flexible method for introducing a wide array of substituents.
Potential Targets:
-
Cyclin-Dependent Kinases (CDKs): 2-aminothiazole derivatives have shown potent inhibitory activity against CDKs, which are key regulators of the cell cycle.[7]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs is a validated strategy for blocking tumor angiogenesis.[6]
Antimicrobial Agent Development
The 2-aminothiazole scaffold is a well-established pharmacophore in the design of antimicrobial agents.
Table 1: Examples of 2-Aminothiazole Derivatives with Antimicrobial Activity
| Compound Class | Target Organism(s) | Reported Activity | Reference(s) |
| 2-(Arylamino)thiazoles | Staphylococcus aureus, Escherichia coli | Moderate to good antibacterial activity | [2] |
| Thiazolyl-coumarins | Candida albicans | Potent antifungal activity | [2] |
| 2-Aminothiazole-based Schiff bases | Various bacterial and fungal strains | Broad-spectrum antimicrobial activity | [5] |
Protocol for Antimicrobial Screening:
-
Synthesize a focused library of derivatives of [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine.
-
Perform initial screening for antibacterial activity using the broth microdilution method to determine the minimum inhibitory concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli, P. aeruginosa).
-
For antifungal screening, use a similar microdilution method against common fungal pathogens (e.g., C. albicans, A. fumigatus).
-
"Hit" compounds with significant activity can then be further evaluated for their mechanism of action and in vivo efficacy.
Anti-inflammatory Drug Design
The development of novel anti-inflammatory agents is another promising application for this scaffold.
Signaling Pathway for COX-2 Inhibition:
Caption: Inhibition of the COX-2 pathway by a potential 2-aminomethylthiazole derivative.
Derivatives of [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine can be designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins.[8]
Conclusion and Future Directions
While specific data on [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride is not yet prevalent in the scientific literature, the well-established importance of the 2-aminomethylthiazole scaffold in medicinal chemistry provides a strong rationale for its exploration. This compound represents a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications in oncology, infectious diseases, and inflammatory conditions. Future research should focus on the synthesis and biological evaluation of a diverse library of its derivatives to unlock its full potential in drug discovery.
References
- Shafiee, M., & Al-Zaidi, R. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- El-Naggar, A. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Advanced Research, 28, 13-26.
- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
- Shafiee, M., & Al-Zaidi, R. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- Shafiee, M., & Al-Zaidi, R. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed.
- Shafiee, M., & Al-Zaidi, R. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
- Sigma-Aldrich. (n.d.). 2-[[[4-(3-Methoxypropoxy)-3-methylpyridine-2-yl ]methyl]thio]-1H-benzimidazole.
- NextSDS. (n.d.). (4-ethyl-1,3-thiazol-2-yl)
- Sigma-Aldrich. (n.d.). 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine dihydrochloride AldrichCPR.
- MedKoo Biosciences. (n.d.). Rabeprazole sulfide | CAS#117977-21-6 | proton pump inhibitor.
- CymitQuimica. (n.d.). CAS 117977-21-6: Rabeprazole-thioether.
- Ningbo Inno Pharmchem Co., Ltd. (2026, March 14).
- BOC Sciences. (n.d.). CAS 117977-21-6 (Rabeprazole Sulfide).
- Cayman Chemical. (n.d.). Rabeprazole Sulfide (CAS 117977-21-6).
- Structure-based drug design to the discovery of new 2-aminothiazole CDK2 inhibitors. (n.d.).
- Sayed, A. R., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3981.
- Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. (2009, June 15). Bioorganic & Medicinal Chemistry, 17(12), 4159-4167.
- Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4. (2015, August 13). Journal of Medicinal Chemistry, 58(15), 5742-5750.
- Google Patents. (n.d.). US4468517A - Synthesis of thiazoles.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Sigma-Aldrich. (n.d.). 1-(4-ethyl-2-methyl-1,3-thiazol-5-yl)methanamine.
- NextSDS. (n.d.). (2-ethyl-1,3-thiazol-4-yl)
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for In Vivo Dosing of [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preclinical in vivo evaluation of [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride, a novel small molecule with therapeutic potential. In the absence of established dosing guidelines for this specific compound, this guide synthesizes established principles of preclinical drug development to propose a robust, scientifically-grounded framework for its investigation. The protocols herein are designed to be self-validating and are grounded in authoritative guidelines to ensure data integrity and reproducibility. We will cover critical aspects from initial formulation and solubility assessment to acute toxicity, pharmacokinetic profiling, and preliminary efficacy modeling. The overarching goal is to equip researchers with the necessary tools to logically and systematically determine a safe and efficacious dosing regimen for this thiazole derivative in rodent models.
Introduction: The Thiazole Scaffold and Preclinical Strategy
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and a multitude of investigational agents. Its derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The subject of this guide, [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride, belongs to this versatile class of compounds. The successful translation of any novel compound from a promising in vitro "hit" to a viable clinical candidate hinges on a meticulously designed preclinical in vivo testing strategy.[3][4][5][6]
Our approach is phased, logical, and iterative. We begin by establishing the fundamental physicochemical properties and developing a suitable formulation. This is followed by a systematic evaluation of safety and tolerability to determine the Maximum Tolerated Dose (MTD).[7][8][9] Subsequently, we delve into the pharmacokinetic profile to understand its absorption, distribution, metabolism, and excretion (ADME).[10][11][12] Finally, armed with this knowledge, we can design robust dose-response studies to evaluate therapeutic efficacy. This structured approach is crucial for generating the high-quality data necessary for informed decision-making in the drug development pipeline.[11][13]
Pre-Formulation and Formulation Development
The first critical step in any in vivo study is to develop a formulation that ensures consistent and complete delivery of the test compound.[14] For a dihydrochloride salt like [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine, aqueous solubility is expected to be higher than its free base, but this must be empirically determined.
Solubility Assessment
A preliminary solubility assessment is mandatory. This will dictate the feasible routes of administration and the types of vehicles required.
Protocol 1: Kinetic Solubility Assessment
-
Prepare a stock solution of [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride in DMSO at a high concentration (e.g., 50 mM).
-
In separate vials, add a small aliquot of the DMSO stock to a range of aqueous buffers (e.g., pH 5.0, 6.5, 7.4) and vehicles to achieve a final desired concentration (e.g., 100 µM).
-
Incubate the samples at room temperature with gentle agitation for 1-2 hours.
-
Analyze the samples for precipitation visually and by measuring the concentration of the soluble compound using HPLC-UV or LC-MS/MS.
-
The highest concentration at which no precipitation is observed is the kinetic solubility in that vehicle.
Vehicle Selection and Formulation
The choice of vehicle is paramount for ensuring bioavailability and minimizing local irritation. The route of administration will heavily influence vehicle selection.
Table 1: Recommended Starting Vehicles for Formulation Screening
| Vehicle Composition | Primary Route(s) of Administration | Key Considerations |
| 0.9% Saline, USP | Intravenous (IV), Subcutaneous (SC), Intraperitoneal (IP), Oral (PO) | Ideal for highly water-soluble compounds. Should be sterile for parenteral routes. |
| 5% Dextrose in Water (D5W) | IV, SC, IP, PO | Alternative to saline, can be useful for compounds with salt-form stability issues. |
| 10% Solutol HS 15 in Saline | IV, IP, PO | A non-ionic solubilizing agent for poorly water-soluble compounds. |
| 20% Hydroxypropyl-β-cyclodextrin (HPBCD) in Water | IV, SC, IP, PO | A common choice for increasing the solubility of hydrophobic molecules.[15] |
| 0.5% Methylcellulose in Water | PO, SC | A suspending agent for compounds that cannot be fully solubilized. |
Protocol 2: Preparation of a Dosing Solution (Example for Parenteral Administration)
-
Based on the solubility data, select an appropriate vehicle. For this example, we will assume the compound is soluble in 0.9% saline.
-
Calculate the required amount of [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride for the desired concentration and total volume.
-
Under sterile conditions, slowly add the weighed compound to the sterile saline while vortexing or sonicating until fully dissolved.
-
Visually inspect the solution for any particulates.
-
If necessary, filter the solution through a 0.22 µm sterile filter.
-
Store the final dosing solution at 4°C and use within a validated stability window (e.g., 24-48 hours).
Acute Toxicity and Maximum Tolerated Dose (MTD) Determination
The MTD is the highest dose that can be administered without causing unacceptable toxicity or mortality over a specified period.[7][8][9] It is a critical parameter for designing subsequent efficacy and pharmacokinetic studies. The OECD provides several guidelines for acute toxicity testing that minimize animal usage while providing sufficient data for classification.[16][17][18][19]
Figure 1: Workflow for determining the Maximum Tolerated Dose (MTD).
Protocol 3: Acute Toxic Class Method (Adapted from OECD Guideline 423) [16]
-
Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats), aged 8-12 weeks.
-
Housing: House animals in standard conditions with ad libitum access to food and water. Acclimatize animals for at least 5 days before dosing.
-
Starting Dose: Based on in vitro cytotoxicity data or structural alerts, select a starting dose. In the absence of any information, a starting dose of 300 mg/kg can be considered.[18]
-
Dosing Procedure:
-
Observation:
-
Observe animals closely for the first 4 hours post-dosing, and then daily for 14 days.
-
Record all clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions).
-
Record body weight just prior to dosing, and then daily for the observation period. A body weight loss of more than 10% is often considered a sign of significant toxicity.[22]
-
-
Dose Adjustment:
-
If mortality is observed in 2 or 3 animals: The next step is to test a lower dose.
-
If mortality is observed in 1 animal or no mortality but clear signs of toxicity: Repeat the same dose in another group of 3 animals.
-
If no mortality or signs of toxicity are observed: The next step is to test a higher dose.
-
-
MTD Definition: The MTD is defined as the highest dose that does not cause mortality or other limiting signs of toxicity (such as >10% body weight loss or significant clinical distress).[7][9]
Pharmacokinetic (PK) Profiling
Understanding the PK profile of [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride is essential for designing an effective dosing schedule for efficacy studies.[10][12] A basic PK study will determine key parameters such as clearance, volume of distribution, half-life (T½), and oral bioavailability.
Table 2: Typical Dosing and Sampling for a Rodent PK Study
| Parameter | Mouse | Rat |
| Body Weight | 20-25 g | 200-250 g |
| IV Dose | 1-2 mg/kg | 1-2 mg/kg |
| PO Dose | 5-10 mg/kg | 5-10 mg/kg |
| Blood Sampling Times (post-dose) | 5, 15, 30 min; 1, 2, 4, 8, 24 h | 5, 15, 30 min; 1, 2, 4, 8, 24 h |
| Blood Sample Volume | ~50 µL per time point | ~100 µL per time point |
| Anticoagulant | K2-EDTA or Heparin | K2-EDTA or Heparin |
Protocol 4: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model: Use male C57BL/6 mice (or other appropriate strain), 8-10 weeks old.
-
Group Allocation:
-
Group 1: Intravenous (IV) administration (n=3-4 animals per time point or cannulated animals).
-
Group 2: Oral (PO) gavage administration (n=3-4 animals per time point).
-
-
Dosing:
-
Administer [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride at a pre-determined dose (e.g., 2 mg/kg for IV, 10 mg/kg for PO), well below the MTD.
-
-
Blood Collection:
-
At specified time points (see Table 2), collect blood samples via an appropriate method (e.g., saphenous vein, tail vein, or terminal cardiac puncture).
-
Process blood to plasma by centrifugation and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine in plasma.
-
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Oral bioavailability (F%) can be calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Figure 2: The relationship between dosing, pharmacokinetics (PK), and pharmacodynamics (PD).
Dose-Response and Efficacy Studies
Once the MTD and PK profile are understood, dose-response studies can be designed to evaluate the efficacy of [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride in a relevant animal model of disease.
Protocol 5: General Framework for a Dose-Response Study
-
Model Selection: Choose an animal model that is relevant to the proposed therapeutic indication of the compound.
-
Group Design:
-
Group 1: Vehicle Control.
-
Group 2: Low Dose (e.g., based on in vitro EC50 and PK data).
-
Group 3: Mid Dose.
-
Group 4: High Dose (approaching the MTD).
-
Group 5 (Optional): Positive Control (a known effective compound).
-
-
Dosing Schedule: Based on the compound's half-life (T½) from the PK study, determine the dosing frequency (e.g., once daily, twice daily) to maintain exposure above the target concentration.
-
Treatment Duration: The duration of the study will depend on the disease model and the expected time to observe a therapeutic effect.
-
Efficacy Endpoints: Define clear, measurable endpoints to assess efficacy. These could include tumor volume, bacterial load, inflammatory markers, behavioral scores, etc.
-
Data Analysis: Analyze the dose-response relationship using non-linear regression to determine parameters such as the ED50 (the dose that produces 50% of the maximal effect).[23]
Conclusion and Future Directions
This document provides a foundational strategy for the in vivo characterization of [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride. By systematically determining the formulation, MTD, PK profile, and dose-response relationship, researchers can build a comprehensive data package to support the continued development of this compound. It is imperative that all animal studies are conducted ethically and in accordance with institutional guidelines. The data generated from these protocols will be instrumental in establishing a safe and effective dosing window, paving the way for more advanced preclinical and, ultimately, clinical investigations.
References
-
Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (2017). Pacific BioLabs. Available at: [Link]
-
Efficiency of newly prepared thiazole derivatives against some cutaneous fungi. (2018). PubMed. Available at: [Link]
-
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025). Boston University Office of Research. Available at: [Link]
-
OECD Test Guideline 423 - Acute Oral Toxicity – Acute Toxic Class Method. (2001). National Toxicology Program. Available at: [Link]
-
Pre-Clinical Formulation & in vivo Pharmacology Delivery. Sygnature Discovery. Available at: [Link]
-
Maximum tolerable dose (MTD) studies. Charles River. Available at: [Link]
-
OECD Guidelines for the Testing of Chemicals. (2001). Environmental Protection Agency. Available at: [Link]
-
OECD Guideline for the Testing of Chemicals 420. (2001). Available at: [Link]
-
OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (PDF). Available at: [Link]
-
Regulatory Knowledge Guide for Small Molecules. NIH's Seed. Available at: [Link]
-
Study of Different Routes of Drug Administration in Mice and Rats. RJPTSimLab. Available at: [Link]
-
The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. (2023). Inotiv. Available at: [Link]
-
Maximum Tolerable Dose Study Services. Reaction Biology. Available at: [Link]
-
Dose-response analysis in animal studies: prediction of human responses. (PMC). Available at: [Link]
-
Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. (PMC). Available at: [Link]
-
Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (2022). OECD. Available at: [Link]
-
Designing an In Vivo Preclinical Research Study. (2023). MDPI. Available at: [Link]
-
Routes of Drug Administration in Rats and Mice | Demonstration Using Expharm Software. (2025). YouTube. Available at: [Link]
-
Refining MTD studies. NC3Rs. Available at: [Link]
-
Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (PMC). Available at: [Link]
-
Routes and Volumes of Administration in Mice. Available at: [Link]
-
Development of an In Vitro System To Emulate an In Vivo Subcutaneous Environment: Small Molecule Drug Assessment. (2022). Molecular Pharmaceutics. Available at: [Link]
-
Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. (2023). Pharmaceutical Technology. Available at: [Link]
-
Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. Available at: [Link]
-
Emerging Excipients in Parenteral Medications. Available at: [Link]
-
General Principles of Preclinical Study Design. (PMC). Available at: [Link]
-
Demonstrating Drug Efficacy in Veterinary Medicine. Available at: [Link]
-
Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. (2020). PubMed. Available at: [Link]
-
Use of preclinical models to deliver proof of concept efficacy. (2020). Medicines Discovery Catapult. Available at: [Link]
-
Dose-Response Model Selection for Animal Studies and Prediction of Human Response Levels. OSTI.gov. Available at: [Link]
-
Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024). ResearchGate. Available at: [Link]
-
parenteral excipients. Ashland. Available at: [Link]
-
How Do I Perform a Dose-Response Experiment?. GraphPad. Available at: [Link]
-
Designing an In Vivo Preclinical Research Study. (2023). Preprints.org. Available at: [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
-
Dose-Response Modeling of Continuous Endpoints. Available at: [Link]
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PMC. Available at: [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Available at: [Link]
-
USFDA-approved parenteral peptide formulations and excipients: Industrial perspective. (2024). Kinam Park. Available at: [Link]
-
Real-time measurement of small molecules directly in awake, ambulatory animals. (2017). PNAS. Available at: [Link]
-
Pk/bio-distribution. MuriGenics. Available at: [Link]
-
Metabolism and Pharmacokinetic Studies. FDA. Available at: [Link]
Sources
- 1. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. seed.nih.gov [seed.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing an In Vivo Preclinical Research Study[v1] | Preprints.org [preprints.org]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Pk/bio-distribution | MuriGenics [murigenics.com]
- 13. Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing - Pharmaceutical Technology [pharmaceutical-technology.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. pharmtech.com [pharmtech.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. epa.gov [epa.gov]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 21. rjptsimlab.com [rjptsimlab.com]
- 22. Refining MTD studies | NC3Rs [nc3rs.org.uk]
- 23. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Technical Support Center: Synthesis of [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine Dihydrochloride
Welcome to the technical support center for the synthesis of [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve reaction yields, and troubleshoot common experimental hurdles. The information provided herein is based on established chemical principles and field-proven insights to ensure the successful and efficient production of this key pharmaceutical intermediate.
I. Overview of the Synthetic Pathway
The synthesis of [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride typically proceeds through a series of key transformations. A common and effective route involves the initial formation of a 4-ethyl-1,3-thiazole ring, followed by functionalization at the 2-position to introduce the aminomethyl group. The final step involves the formation of the dihydrochloride salt to improve stability and handling.
A widely adopted strategy for constructing the thiazole core is the Hantzsch thiazole synthesis, a classic and robust method involving the condensation of an α-haloketone with a thioamide.[1][2][3] This reaction is favored for its generally high yields and the stability of the resulting aromatic thiazole products.[2]
Caption: General synthetic route for [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride.
II. Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis, providing detailed explanations and actionable solutions to enhance your experimental outcomes.
Step 1: Hantzsch Thiazole Synthesis of 2-(Cyanomethyl)-4-ethyl-1,3-thiazole
Question 1: My yield for the Hantzsch thiazole synthesis is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the Hantzsch synthesis can often be attributed to several factors, including reagent quality, reaction conditions, and work-up procedures. Here's a systematic approach to troubleshooting:
-
Reagent Purity:
-
α-Haloketone (1-Chlorobutan-2-one): This reagent can be unstable and should be freshly distilled or purchased from a reliable supplier. Impurities can lead to unwanted side reactions.
-
2-Cyanothioacetamide: Ensure the purity of your thioamide. Impurities can inhibit the reaction or lead to the formation of byproducts.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. While various solvents like ethanol, methanol, and even water can be used, ethanol is often a good starting point.[4] Some protocols have reported success with greener solvents like glycerol, especially under microwave irradiation, which can lead to shorter reaction times and higher yields.[5][6]
-
Temperature: The reaction is typically run at reflux.[7] However, the optimal temperature can vary depending on the specific substrates and solvent. If you observe decomposition (darkening of the reaction mixture), consider running the reaction at a lower temperature for a longer duration.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3][7] Insufficient reaction time will result in incomplete conversion, while prolonged heating can lead to byproduct formation.
-
-
Work-up Procedure:
-
Neutralization: After the reaction, the mixture is often acidic. Neutralization with a weak base, such as 5% sodium carbonate (Na₂CO₃) solution, is crucial to precipitate the product.[3]
-
Precipitation and Filtration: The thiazole product is often poorly soluble in water and can be isolated by precipitation upon adding the reaction mixture to water, followed by vacuum filtration.[3] Ensure the product is thoroughly washed with cold water to remove any inorganic salts.
-
Question 2: I am observing the formation of significant byproducts during the thiazole ring formation. How can I identify and minimize them?
Answer: Side reactions in the Hantzsch synthesis can compete with the desired cyclization. A common side reaction is the self-condensation of the α-haloketone or reaction with the solvent.
-
Minimizing Byproducts:
-
Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of the thioamide can sometimes help to drive the reaction to completion and minimize self-condensation of the α-haloketone.
-
Order of Addition: Adding the α-haloketone slowly to the solution of the thioamide can help to maintain a low concentration of the haloketone, thus reducing the rate of side reactions.
-
Catalyst: While the Hantzsch synthesis is often performed without a catalyst, some studies have shown that using a catalyst can improve yields and reduce reaction times.[4][8]
-
| Parameter | Standard Condition | Troubleshooting Action | Expected Outcome |
| Solvent | Ethanol | Try glycerol with microwave irradiation | Increased yield, shorter reaction time[5][6] |
| Temperature | Reflux | Lower temperature (e.g., 50-60 °C) | Reduced byproduct formation |
| Base for Work-up | 5% Na₂CO₃ | Ensure complete neutralization (check pH) | Improved precipitation and yield of the free base |
Step 2: Reduction of the Nitrile to the Primary Amine
Question 3: The reduction of the cyanomethyl group is not going to completion, or I am seeing over-reduction or other side products. What are the best practices for this step?
Answer: The reduction of the nitrile to the primary amine is a critical step that requires careful selection of the reducing agent and control of reaction conditions.
-
Choice of Reducing Agent:
-
Lithium Aluminum Hydride (LAH): LAH is a powerful reducing agent capable of converting nitriles to primary amines. However, it is highly reactive and requires strictly anhydrous conditions.
-
Catalytic Hydrogenation: This method, using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere, is often a milder and safer alternative to LAH. It can provide high yields with fewer side products.
-
-
Optimizing the Reduction:
-
Solvent: For LAH reductions, anhydrous ethers like diethyl ether or tetrahydrofuran (THF) are essential. For catalytic hydrogenation, solvents like methanol or ethanol are commonly used.
-
Temperature: LAH reductions are often performed at low temperatures initially (e.g., 0 °C) and then allowed to warm to room temperature. Catalytic hydrogenation may require elevated pressure and/or temperature depending on the substrate and catalyst activity.
-
Work-up: The work-up for LAH reductions is critical to quench the excess reagent and liberate the amine. A common procedure is the sequential addition of water, followed by a sodium hydroxide solution. For catalytic hydrogenation, the catalyst is simply filtered off.
-
Caption: Troubleshooting decision tree for the nitrile reduction step.
Step 3: Formation of the Dihydrochloride Salt
Question 4: I am having difficulty isolating a pure, crystalline dihydrochloride salt. What is the recommended procedure?
Answer: The formation of the dihydrochloride salt is typically straightforward, but achieving a high-purity, crystalline product requires attention to detail.
-
Procedure:
-
Dissolve the free amine in a suitable anhydrous solvent, such as isopropanol or a mixture of methanol and diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol).
-
The dihydrochloride salt should precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with a cold, non-polar solvent (like diethyl ether) to remove any non-salt impurities, and dry under vacuum.
-
-
Troubleshooting:
-
Oily Product: If the product oils out instead of precipitating as a solid, it may be due to the presence of impurities or an inappropriate solvent system. Try using a different solvent or a combination of solvents to induce crystallization. Seeding with a small crystal of the product can also be effective.
-
Hygroscopic Product: The dihydrochloride salt can be hygroscopic. It is important to handle and store it in a dry environment to prevent it from absorbing moisture from the air.
-
III. Experimental Protocols
Protocol 1: Synthesis of 2-(Cyanomethyl)-4-ethyl-1,3-thiazole
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyanothioacetamide in ethanol.
-
Slowly add 1-chlorobutan-2-one to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate and stir.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-(cyanomethyl)-4-ethyl-1,3-thiazole.
Protocol 2: Reduction of 2-(Cyanomethyl)-4-ethyl-1,3-thiazole
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-(cyanomethyl)-4-ethyl-1,3-thiazole in anhydrous THF to the LAH suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting aluminum salts and wash them thoroughly with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude [(4-ethyl-1,3-thiazol-2-yl)methyl]amine.
IV. References
-
Hantzsch, A. R. (1887). Ueber die Synthese von Thiazolderivaten. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3131. [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
-
Turan-Zitouni, G., et al. (2016). Synthesis and biological evaluation of new substituted Hantzsch thiazole derivatives from environmentally benign one-pot synthesis using silica supported tungstosilisic acid as reusable catalyst. Molecules, 21(9), 1159. [Link]
-
Scribd. Hantzsch Thiazole Synthesis Mechanism. [Link]
-
Kalhor, M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(14), 9489-9500. [Link]
-
Google Patents. US2489038A - Purification of 2-aminothiazole.
-
Der Pharma Chemica. (2015). Synthesis of novel 2-amino thiazole derivatives. [Link]
-
Arote, R. B., et al. (2021). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 12(3). [Link]
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. [Link]
-
European Journal of Organic Chemistry. (2023). C–H Bond Functionalization toward Aminothiazole Skeletons from Active Methylene Ketones and Thioureas. [Link]
-
IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. [Link]
-
Bentham Science. (2022). Recent Development in the Synthesis of Thiazoles. [Link]
-
National Center for Biotechnology Information. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
Scientific Research Publishing. (2011). An environmentally Benign Synthesis of 2-Cyanomethyl-4-Phenylthiazoles under FocusedMicrowave Irradiation. [Link]
-
Google Patents. CN104370851A - Synthesis method of 2-aminomethyl-thiazole hydrochloride.
-
ResearchGate. (2011). An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water. [Link]
-
Heterocycles. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. [Link]
-
ResearchGate. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. [Link]
-
Google Patents. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
-
Organic Syntheses. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles. [Link]
-
ScienceDirect. (2015). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. [Link]
-
PubMed. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]
-
Der Pharma Chemica. (2016). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. [Link]
-
Chemical Synthesis Database. (2025). benzothiazolyl-thiazol-2-yl-amine. [Link]
-
Scientific Research Publishing. (2011). An environmentally benign synthesis of 2-cyanomethyl-4-phenylthiazoles under focused microwave irradiation. [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An environmentally Benign Synthesis of 2-Cyanomethyl-4-Phenylthiazoles under FocusedMicrowave Irradiation [scirp.org]
- 6. scirp.org [scirp.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
Preventing degradation of [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride during long-term storage
Welcome to the Technical Support Center for the handling, storage, and troubleshooting of [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride .
As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. To ensure scientific integrity, every protocol described herein functions as a self-validating system —meaning the workflow inherently contains checks and balances to confirm its own success before you proceed to the next experimental step.
Below, you will find mechanistic troubleshooting FAQs, quantitative storage matrices, and step-by-step methodologies to prevent the degradation of this specific thiazole derivative.
Core Mechanisms & Troubleshooting FAQs
Q1: Why has my powdered sample turned into a sticky, clumpy paste after a few weeks of storage? Causality: Dihydrochloride salts are inherently hygroscopic. When exposed to ambient humidity, the salt absorbs water molecules into its crystal lattice, leading to deliquescence (dissolving in its own absorbed moisture). This moisture acts as a catalyst for the partial dissociation of the HCl, generating the free base form of the amine. The free base is significantly more reactive, volatile, and susceptible to oxidation than the protonated salt. Self-Validating Check: Always weigh the sealed vial upon receipt and immediately before reconstitution. A mass increase of >1% indicates moisture ingress, invalidating the anhydrous assumption of your molarity calculations.
Q2: My stock solution has developed a yellow/brown tint over time. What causes this discoloration? Causality: The yellowing of the solution is a classic indicator of thiazole ring photo-oxidation. When exposed to visible or UV light, thiazole-containing compounds can react with singlet oxygen ( 1Δg ) via a [4+2] Diels-Alder cycloaddition[1]. This reaction forms an unstable endoperoxide intermediate in the electron-rich part of the molecule, which subsequently rearranges into ring-cleaved or highly oxidized degradation products[1]. Self-Validating Check: Run a baseline HPLC-UV scan (at 238-254 nm) of a freshly prepared solution. Compare the area under the curve (AUC) of the parent peak to a "dark control" (a sample wrapped in aluminum foil and stored identically). If the exposed sample shows new peaks at lower retention times (indicating more polar oxidized products) while the dark control does not, photo-degradation is confirmed.
Q3: How do I establish a stability-indicating assay for this compound? Causality: To prove your compound is stable during your experiments, your analytical method must be capable of separating the intact[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine from its degradation products. This requires forced degradation studies compliant with ICH Q1A(R2)[2] and ICH Q1B[3] guidelines. Self-Validating Check: A stability-indicating assay is only valid if mass balance is achieved. The sum of the parent peak AUC and the degradation product AUCs must equal the initial parent peak AUC (accounting for differences in extinction coefficients).
Mechanistic & Workflow Visualizations
Logical mapping of moisture and photo-induced degradation pathways for the thiazole derivative.
Step-by-step self-validating workflow for the reconstitution and long-term storage of the compound.
Storage Conditions & Shelf Life Matrix
To minimize experimental variables, strictly adhere to the following storage matrix based on the physical state of the compound.
| Physical State | Temperature | Light Protection | Atmosphere | Primary Degradation Risk | Expected Shelf Life |
| Solid Powder | -20°C | Amber Glass | Argon/Nitrogen | Hygroscopicity / Deliquescence | 24 - 36 months |
| Solid Powder | 2-8°C | Amber Glass | Desiccated Air | Moisture-induced Free Base Formation | 12 months |
| Stock Solution (Anhydrous DMSO) | -80°C | Amber Aliquots | Argon Headspace | Freeze-Thaw Concentration Gradients | 6 months |
| Working Solution (Aqueous Buffer) | 4°C | Foil-Wrapped | Ambient | Hydrolysis / Photo-oxidation | < 24 hours (Prepare Fresh) |
Self-Validating Experimental Protocols
Protocol 1: Anhydrous Reconstitution and Aliquoting
Objective: Prepare a stable stock solution while preventing moisture ingress and photo-oxidation.
-
Thermal Equilibration: Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes.
-
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic dihydrochloride salt, instantly ruining the sample.
-
-
Baseline Weighing: Weigh the vial to confirm no mass increase from the manufacturer's stated weight.
-
Anhydrous Dissolution: In a low-light environment, inject anhydrous, degassed solvent (e.g., DMSO) directly through the septum. If no septum is present, open briefly under a steady stream of Argon gas.
-
Aliquoting: Divide the stock solution into single-use amber glass vials.
-
Causality: Single-use aliquots eliminate freeze-thaw cycles. Repeated freezing and thawing causes localized concentration gradients, which accelerate precipitation and degradation.
-
-
Inerting & Sealing: Blanket the headspace of each vial with Argon gas before sealing. Argon is heavier than air and effectively displaces oxygen, preventing oxidative degradation.
Protocol 2: Forced Degradation Study (ICH Compliant)
Objective: Generate specific degradation products to validate HPLC-UV/MS resolution per ICH guidelines[2][3].
-
Photolytic Stress (ICH Q1B): Expose a 1 mg/mL solution in a clear quartz vial to a Xenon lamp. Ensure an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 Watt hours/m 2 [3]. Run a foil-wrapped dark control simultaneously to isolate light-specific degradation[3].
-
Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 3% H 2 O 2 . Incubate at room temperature for 24 hours in the dark.
-
Hydrolytic Stress: Prepare two samples: one mixed 1:1 with 0.1M HCl, and one mixed 1:1 with 0.1M NaOH. Incubate at 60°C for 24 hours.
-
Analysis Validation: Analyze all stressed samples via LC-MS/MS. Ensure the chromatographic method achieves baseline resolution ( Rs≥1.5 ) between the parent [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine peak and all generated endoperoxide or cleaved-ring impurities.
References
*[1] Title: Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR Source: PubMed / NIH URL:
*[2] Title: ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products Source: IKEV URL:
*[3] Title: ICH Q1B Guideline: Photostability Testing of New Drug Substances and Products Source: IKEV URL:
Sources
Reducing byproducts and impurities in [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of thiazole-containing primary amines. The synthesis of [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride is notoriously prone to byproduct formation, whether you utilize the traditional Gabriel synthesis or the more modern Boc-thioamide Hantzsch cyclization.
This guide is designed to dissect the causality behind these impurities and provide self-validating protocols to ensure high-fidelity synthesis.
Synthetic Workflows and Impurity Origins
Fig 1: Synthetic workflows for[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine and common impurity origins.
Troubleshooting Guide & FAQs
Q1: I am using the Boc-thioamide Hantzsch route, but NMR shows a significant impurity with a missing ethyl signal and two methyl singlets. What is happening? Cause: You are observing the 4,5-dimethylthiazole regioisomer. The Hantzsch synthesis relies on the reaction between a thioamide and an α -haloketone [1]. If your starting material, 1-bromo-2-butanone, is contaminated with its thermodynamic isomer, 3-bromo-2-butanone, the cyclization will place a methyl group at both the C4 and C5 positions of the thiazole ring instead of an ethyl group at C4. Solution: Distill your 1-bromo-2-butanone prior to use, or synthesize it via a highly regioselective kinetic bromination method (e.g., bromination of the corresponding terminal enol silyl ether).
Q2: My Hantzsch cyclization seems to stall, yielding a highly polar intermediate instead of the desired thiazole. How can I drive it to completion? Cause: The reaction is stalling at the hydroxythiazoline intermediate. The Hantzsch mechanism proceeds via initial S-alkylation, followed by intramolecular cyclization to form a hydroxythiazoline, which must then dehydrate to form the aromatic thiazole [1]. Without sufficient heat or a dehydrating agent, this final dehydration step fails [2]. Solution: Add a catalytic amount of trifluoroacetic acid (TFA) or use 3Å molecular sieves in the reaction mixture, and ensure the reaction is heated to at least 60°C.
Q3: I opted for the Gabriel synthesis route starting from 2-(chloromethyl)-4-ethyl-1,3-thiazole. My yield of the primary amine is extremely low, and I isolate a lot of thiazol-2-ylmethanol. Cause: The chloromethyl group on the thiazole ring is highly activated and susceptible to nucleophilic attack. While the Gabriel synthesis uses potassium phthalimide to prevent over-alkylation [3], the presence of trace water in your solvent or the use of hygroscopic potassium phthalimide leads to competitive hydrolysis by hydroxide ions[4]. Solution: Use strictly anhydrous DMF or DMSO. Dry your potassium phthalimide in a vacuum oven at 100°C overnight before use.
Q4: After hydrazinolysis in the Gabriel route, I cannot separate my primary amine from the white precipitate. What is the most efficient purification method? Cause: The white precipitate is phthalhydrazide, a notoriously stubborn byproduct of the Gabriel synthesis [5]. Because[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine is highly water-soluble, simple aqueous extraction often fails to separate it from residual phthalhydrazide [6]. Solution: Acidify the reaction mixture to pH 2-3 using 1M HCl to fully precipitate the phthalhydrazide, then filter. Pass the aqueous filtrate through a strong cation-exchange resin (e.g., Dowex 50WX8). Wash with water to remove non-basic impurities, then elute your pure amine using a 1M ammonia solution.
Quantitative Impurity Profile
| Synthetic Route | Observed Impurity / Byproduct | Structural Cause | Mitigation Strategy |
| Boc-Thioamide (Hantzsch) | 4,5-Dimethylthiazole | 3-bromo-2-butanone contamination in starting material. | Use GC-MS validated >98% pure 1-bromo-2-butanone. |
| Boc-Thioamide (Hantzsch) | Hydroxythiazoline | Incomplete dehydration of the cyclized intermediate. | Elevate temperature to 60°C; add catalytic TFA. |
| Gabriel Synthesis | Thiazol-2-ylmethanol | Hydrolysis of 2-(chloromethyl)thiazole by trace water. | Use anhydrous DMF/DMSO; dry K-phthalimide. |
| Gabriel Synthesis | Phthalhydrazide | Inherent byproduct of hydrazinolysis deprotection. | Isoelectric precipitation at pH 3 followed by ion-exchange. |
Mechanistic Pathway of Hantzsch Impurities
Fig 2: Hantzsch cyclization mechanism highlighting the stalled hydroxythiazoline impurity pathway.
Self-Validating Experimental Protocol: Optimized Boc-Thioamide Route
To avoid the intractable phthalhydrazide byproduct entirely, we strongly recommend abandoning the Gabriel synthesis in favor of the Boc-thioamide Hantzsch route. Below is a self-validating protocol designed to guarantee high purity.
Phase 1: Hantzsch Cyclization
-
Preparation : Dissolve 2-(Boc-amino)ethanethioamide (1.0 eq) in anhydrous ethanol to achieve a 0.2 M concentration.
-
Addition : Dropwise add rigorously purified 1-bromo-2-butanone (1.1 eq). Note: Verify haloketone purity via GC-MS prior to use to prevent regioisomer formation.
-
Cyclization : Heat the mixture to 60°C for 4 hours.
-
Self-Validation Check (Critical) : Take a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. Look for the target mass [M+H]+ . If a significant peak at [M+18+H]+ is present, dehydration is incomplete. Do not proceed. Add 0.1 eq TFA and heat for an additional 2 hours until the +18 Da peak is entirely consumed.
-
Workup : Concentrate under reduced pressure, neutralize with saturated NaHCO3 , and extract with ethyl acetate. Dry over anhydrous Na2SO4 and concentrate to yield the Boc-protected intermediate.
Phase 2: Deprotection & Salt Formation
-
Deprotection : Dissolve the crude Boc-intermediate in 4M HCl in dioxane (10 eq of HCl). Stir at room temperature for 2 hours.
-
Self-Validation Check : Monitor by TLC (ninhydrin stain). The complete disappearance of the UV-active starting material and the appearance of a baseline, ninhydrin-positive spot confirms complete deprotection.
-
Isolation : Concentrate the mixture to dryness. Triturate the resulting solid with cold diethyl ether to remove non-polar organic impurities.
-
Filtration : Filter the highly hygroscopic solid under a stream of dry nitrogen to yield pure[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride. Store immediately in a desiccator.
References
-
Gabriel synthesis - Wikipedia , Wikipedia,[Link]
-
A panoramic view on synthetic applications of α-oxothioamides , RSC Publishing,[Link]
-
The Gabriel Synthesis , Master Organic Chemistry,[Link]
-
Gabriel Synthesis: Alkyl Halide to Primary Amine , OrgoSolver,[Link]
Sources
- 1. A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08118K [pubs.rsc.org]
- 2. 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2 | Benchchem [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Crystallization of[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine Dihydrochloride
Welcome to the Advanced Crystallization Troubleshooting Guide. [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine is a highly polar molecule, and its isolation as a dihydrochloride salt presents unique thermodynamic and kinetic bottlenecks. The dual protonation of the primary amine and the thiazole nitrogen creates a high charge density, making the salt highly soluble in polar media, virtually insoluble in non-polar media, and exceptionally prone to moisture sorption and phase demixing.
This guide provides field-proven, causality-driven solutions to ensure high-purity, crystalline recovery of your target compound.
Part 1: Expert Troubleshooting & FAQs
Q1: During anti-solvent addition, my solution turns milky and forms a sticky oil at the bottom of the flask instead of crystallizing. Why does this happen, and how do I fix it? A1: You are observing a phenomenon known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturation of the system is driven too high, too quickly, forcing the initially dissolved compound to separate into a solute-rich secondary liquid phase rather than forming a solid crystalline lattice[1]. Kinetically, the integration of the[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride molecules into a rigid crystal is slower than the rate of liquid phase demixing[1]. Because the solute-rich oil phase has the same chemical potential as the lean continuous phase, the thermodynamic driving force for crystallization stalls[2]. Furthermore, this oil phase acts as an excellent solvent for unwanted impurities, completely bypassing the desired purification mechanism[3]. Causality-Driven Solution: You must keep the system within its metastable zone. Reduce the anti-solvent addition rate to control local supersaturation and introduce seed crystals before the cloud point is reached. Seeding provides a low-energy surface for heterogeneous nucleation, bypassing the high activation energy required for spontaneous nucleation[4].
Q2: I successfully filtered the crystals, but within minutes on the Büchner funnel, they turned into a wet, gummy paste. How can I prevent this? A2: This is deliquescence, driven by the extreme hygroscopicity of the dihydrochloride salt. Small, highly polar amine hydrochlorides readily absorb atmospheric moisture because the protonated basic centers and chloride counterions form highly favorable hydrogen bonds with water[5]. If the ambient relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, water sorption outpaces evaporation, dissolving the crystal lattice into an aqueous paste[6]. Causality-Driven Solution: Isolation must be performed under a strictly controlled, dry inert atmosphere (e.g., a nitrogen-purged glovebag or an enclosed agitated nutsche filter dryer). Washing the filter cake with a cold, highly volatile anhydrous solvent displaces residual polar mother liquor and accelerates drying before moisture can penetrate the lattice.
Q3: What is the optimal solvent/anti-solvent pairing for this specific compound? A3: Dihydrochloride salts require highly polar, protic solvents (like methanol or ethanol) to break their strong ionic lattice during initial dissolution. Because the compound is virtually insoluble in non-polar media, adding an anti-solvent like ethyl acetate (EtOAc) or heptane creates a steep solubility cliff. A Methanol/EtOAc system is highly recommended, provided the EtOAc is added at a strictly controlled rate to manage local supersaturation and prevent LLPS[4].
Part 2: Quantitative Phase Behavior Data
To successfully crystallize[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride, you must strictly control both the solvent ratios and the environmental humidity.
Table 1: Solvent/Anti-Solvent System Optimization
| Primary Solvent | Anti-Solvent | Optimal Ratio (v/v) | LLPS (Oiling Out) Risk | Expected Crystal Habit | Est. Yield |
| Methanol | Ethyl Acetate | 1:4 | High (if added rapidly) | Prismatic | > 85% |
| Ethanol | MTBE | 1:5 | Moderate | Fine Needles | > 80% |
| Water | Acetone | 1:10 | Very High | Amorphous Agglomerates | < 60% |
Table 2: Moisture Sorption Profile at 25 °C
| Relative Humidity (RH) | Mass Change (%) | Physical State | Action Required |
| 0% - 20% | < 0.5% | Free-flowing powder | Safe handling zone. |
| 20% - 40% | 0.5% - 2.0% | Surface moisture | Limit exposure time. |
| > 40% (CRH) | > 15.0% | Deliquescent paste | Strict inert isolation required. |
Part 3: Self-Validating Experimental Protocols
Protocol A: Seeded Anti-Solvent Crystallization (LLPS Avoidance)
Mechanistic Goal: Prevent the system from crossing the spinodal decomposition curve by providing a low-energy pathway for crystal growth while maintaining low supersaturation.
-
Dissolution: Dissolve 10.0 g of crude[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride in 30 mL of anhydrous Methanol at 45 °C under moderate agitation (250 rpm).
-
Polish Filtration: Filter the hot solution through a 0.45 µm PTFE membrane into a jacketed crystallizer pre-heated to 45 °C to remove insoluble impurities.
-
Anti-Solvent Titration: Using a syringe pump, add 30 mL of anhydrous Ethyl Acetate (EtOAc) at a rate of 1.0 mL/min.
-
Self-Validation Checkpoint: The solution must remain optically clear. If turbidity or oil droplets appear, you have breached the metastable limit. Immediately heat the vessel to 50 °C to redissolve the oil phase before proceeding.
-
-
Seeding: Cool the clear solution to 35 °C. Add 0.1 g of pure [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride seed crystals. Hold the temperature for 60 minutes to allow the seed bed to mature.
-
Aging and Cooling: Cool the suspension to 10 °C at a linear rate of -0.1 °C/min.
-
Final Anti-Solvent Addition: Add an additional 90 mL of EtOAc at 2.0 mL/min to drive the yield, then hold at 10 °C for 2 hours.
Protocol B: Anhydrous Isolation and Vacuum Drying
Mechanistic Goal: Prevent deliquescence by maintaining the local environment strictly below the Critical Relative Humidity (CRH) of the dihydrochloride salt.
-
Inert Atmosphere Setup: Enclose the filtration apparatus in a glovebag purged with dry Nitrogen (RH < 10%).
-
Filtration: Transfer the cold suspension from Protocol A to a sintered glass funnel. Apply vacuum.
-
Self-Validation Checkpoint: Do not pull air through the cake once the bulk liquid is removed; pulling ambient air causes rapid evaporative cooling, which condenses atmospheric moisture directly onto the hygroscopic cake.
-
-
Anhydrous Wash: Wash the filter cake twice with 20 mL of pre-chilled (0 °C) anhydrous MTBE.
-
Vacuum Drying: Immediately transfer the damp cake to a vacuum oven. Dry at 40 °C under high vacuum (< 10 mbar) with a slight dry nitrogen bleed for 12 hours to remove residual solvates.
Part 4: Mechanistic Visualizations
Workflow for mitigating Liquid-Liquid Phase Separation (Oiling Out) via seeding.
Environmental moisture control pathway for hygroscopic dihydrochloride salts.
References
-
[5] Reducing the Hygroscopicity of the Anti-Tuberculosis Drug (S,S)-Ethambutol Using Multicomponent Crystal Forms. ACS Publications. [Link]
-
[3] Effect of Liquid-Liquid Phase Separation During Crystallization. LUTPub.[Link]
-
[2] Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo.[Link]
-
[4] Using AntiSolvent for Crystallization. Mettler Toledo.[Link]
Sources
Comparative efficacy of [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride in biological assays
An In-Depth Comparative Guide to the Efficacy of Substituted 2-Aminothiazole Derivatives in Biological Assays
Introduction: The 2-Aminothiazole Scaffold as a Privileged Structure in Medicinal Chemistry
The 1,3-thiazole ring is a five-membered heterocyclic scaffold containing a sulfur and a nitrogen atom, which has become a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties.[3][4] Among these, the 2-aminothiazole moiety stands out as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to the development of numerous therapeutic agents and research compounds. This guide provides a comparative analysis of the biological efficacy of various substituted 2-aminothiazole derivatives, drawing upon experimental data from peer-reviewed literature to inform researchers and drug development professionals.
Mechanisms of Action: A Focus on Anticancer and Antimicrobial Activities
The diverse biological effects of substituted thiazole derivatives stem from their ability to interact with a variety of cellular targets and pathways.
Anticancer Mechanisms
A significant number of thiazole derivatives have demonstrated potent anticancer activity. One of the key mechanisms is the inhibition of critical signaling pathways that are often dysregulated in cancer.
-
Inhibition of the PI3K/Akt/mTOR Pathway: This pathway is fundamental for cell proliferation, survival, and metastasis. Certain substituted thiazoles have been shown to inhibit this pathway, leading to apoptosis (programmed cell death) in cancer cells.[1]
-
Tubulin Polymerization Inhibition: Some thiazole derivatives can interfere with the dynamics of microtubules by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest and ultimately, cell death.
-
Enzyme Inhibition: Thiazole-containing compounds have been developed as inhibitors of various enzymes crucial for cancer progression, such as dihydrofolate reductase (DHFR) and protein kinases.
Below is a diagram illustrating the inhibition of the PI3K/Akt/mTOR signaling pathway by certain thiazole derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by substituted thiazoles.
Antimicrobial Mechanisms
Thiazole derivatives have also emerged as promising antimicrobial agents, particularly in the face of rising multidrug resistance. Their mechanisms of action in microbes include:
-
Enzyme Inhibition: Targeting essential bacterial enzymes that are absent in eukaryotes.
-
Membrane Disruption: Some thiazole-benzimidazole hybrids have been shown to cause permeabilization of pathogenic cell membranes, leading to cell lysis.[5] This disruption can involve the formation of pores in the cell membrane.[5]
Comparative Efficacy of Substituted 2-Aminothiazole Derivatives
The biological efficacy of 2-aminothiazole derivatives is highly dependent on the nature and position of their substituents. The following table summarizes the in vitro activity of various substituted thiazoles from recent studies.
| Compound Class/Derivative | Assay Type | Target/Cell Line | Activity (IC50/MIC) | Reference |
| Anticancer Activity | ||||
| 4i (p-fluorophenyl at 2-position) | Cytotoxicity | SaOS-2 (Osteosarcoma) | IC50: 0.190 ± 0.045 µg/mL | [6] |
| 4d | Cytotoxicity | SaOS-2 (Osteosarcoma) | IC50: 0.212 ± 0.006 µg/mL | [6] |
| 4b | Cytotoxicity | SaOS-2 (Osteosarcoma) | IC50: 0.214 ± 0.009 µg/mL | [6] |
| 10a (Imidazo[2,1-b]thiazole derivative) | Antimycobacterial | M. tuberculosis H37Rv | 99% inhibition, IC50 > 1.6 mg/mL | |
| 10b (Imidazo[2,1-b]thiazole derivative) | Antimycobacterial | M. tuberculosis H37Rv | 91% inhibition, IC50: 1.05 µg/mL | |
| 88 (Thiazolo[4,5-d]pyridazin-2-yl]thiourea) | DHFR Inhibition | - | IC50: 0.06 µM | [3] |
| Antimicrobial Activity | ||||
| 4a (Imidazolyl thiazole derivative) | Antibacterial | Various strains | MIC: 1.95 - 3.91 µg/mL | |
| 4b (Imidazolyl thiazole derivative) | Antibacterial | Various strains | MIC: 3.91 - 15.62 µg/mL | |
| 3a (Azo-thiazole derivative) | Antibacterial | Staphylococcus aureus | MIC: 10 µg/mL | [7] |
| 3c (Azo-thiazole derivative) | Antibacterial | Staphylococcus aureus | MIC: 10 µg/mL | [7] |
| 6g (Morpholine-benzimidazole hybrid) | Antifungal | Cryptococcus neoformans | IC50: 1.3 µM | [5] |
| 6g (Morpholine-benzimidazole hybrid) | Antibacterial | Escherichia coli | IC50: 5.4 µM | [5] |
| 6g (Morpholine-benzimidazole hybrid) | Antibacterial | Staphylococcus aureus | IC50: 10.8 µM | [5] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of chemical compounds on cell lines.
Principle
Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials
-
Cancer cell line of interest (e.g., A549, SaOS-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (thiazole derivative) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to adhere.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole derivative in complete medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.
-
Incubate the plate for 24-72 hours at 37°C with 5% CO2.
-
-
MTT Addition:
-
After incubation, carefully remove the medium containing the compound.
-
Add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Experimental Workflow: MTT Assay
The following diagram outlines the workflow for the MTT assay.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Conclusion and Future Directions
Substituted 2-aminothiazole derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The structure-activity relationship studies, as highlighted in this guide, demonstrate that modifications to the thiazole core can significantly impact their potency and selectivity. Future research should focus on the synthesis of novel derivatives with improved efficacy and reduced toxicity. Furthermore, detailed mechanistic studies are crucial to elucidate their precise modes of action and to identify novel cellular targets. The continued exploration of the 2-aminothiazole scaffold holds significant potential for the development of next-generation therapeutic agents.
References
- A Comparative Analysis of the Biological Activity of Substituted Thiazole Derivatives. (n.d.). Benchchem.
- Kashyap, P., Mazumder, S., Patowary, P., Talukdar, A., Sahariah, P., Majumder, S. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 603-626.
- An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9), 133-143.
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). Heliyon, 11(8), e28935.
- A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023). RSC Advances, 13(52), 36982-36997.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Pharmaceuticals, 15(7), 784.
-
amine dihydrochloride. (n.d.). Sigma-Aldrich. Retrieved from
- Synthesis, biological evaluation and mechanistic studies of 4-(1,3-thiazol-2-yl)morpholine-benzimidazole hybrids as a new structural class of antimicrobials. (2023). Bioorganic Chemistry, 136, 106538.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and mechanistic studies of 4-(1,3-thiazol-2-yl)morpholine-benzimidazole hybrids as a new structural class of antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]
A Comparative Guide to the Spectrophotometric Determination of [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the determination of [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride, a novel compound with significant therapeutic potential. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their analytical method development and selection.
The primary focus of this guide is a direct comparison between a newly developed UV-Vis spectrophotometric method and a High-Performance Liquid Chromatography (HPLC) method, a widely accepted "gold standard" in pharmaceutical analysis.[1][2][3] This comparative approach, supported by hypothetical experimental data, will illuminate the strengths and limitations of each technique, enabling an informed decision based on the specific analytical needs of your laboratory.
The Importance of Method Selection
The choice of an analytical method is a critical decision in the drug development pipeline. It directly impacts the reliability of data submitted for regulatory approval and ensures the safety and efficacy of the final drug product.[4][5] Factors such as specificity, sensitivity, accuracy, precision, and cost-effectiveness must be carefully weighed.[6][7][8] This guide will explore these parameters in the context of quantifying [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride.
Method 1: UV-Vis Spectrophotometric Determination
UV-Vis spectrophotometry is a robust and accessible analytical technique based on the principle of light absorption by molecules.[4][5] For a compound like [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride, which contains a thiazole chromophore, this method offers a simple, rapid, and cost-effective means of quantification.[9][10]
Experimental Protocol: UV-Vis Spectrophotometry
1. Instrumentation:
-
A calibrated double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.
2. Reagents and Materials:
-
[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride reference standard
-
Methanol (HPLC grade)
-
Volumetric flasks
-
Pipettes
3. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of the reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in approximately 70 mL of methanol with the aid of sonication.
-
Bring the solution to volume with methanol and mix thoroughly.
4. Preparation of Working Standard Solutions:
-
Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 2 µg/mL to 20 µg/mL in methanol.
5. Sample Preparation:
-
Prepare a sample solution of the drug product in methanol to obtain a theoretical concentration of 10 µg/mL.
6. Spectrophotometric Measurement:
-
Scan the 10 µg/mL working standard solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of all standard solutions and the sample solution at the determined λmax against a methanol blank.
7. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of the sample solution from the calibration curve using linear regression.
Causality Behind Experimental Choices
-
Solvent Selection: Methanol is chosen as the solvent due to its transparency in the UV region and its ability to dissolve the analyte.
-
Wavelength of Maximum Absorbance (λmax): Measuring at λmax provides the highest sensitivity and minimizes the impact of minor wavelength inaccuracies.
-
Calibration Curve: A calibration curve is essential to establish the linear relationship between absorbance and concentration, as dictated by the Beer-Lambert Law.
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that offers high resolution and sensitivity, making it a cornerstone of modern pharmaceutical analysis.[1][2][3] For the determination of [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride, an HPLC method provides superior specificity by separating the analyte from potential impurities and degradation products.
Experimental Protocol: HPLC
1. Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
2. Reagents and Materials:
-
[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined from the UV spectrum (e.g., 254 nm).
-
Injection Volume: 10 µL.
4. Preparation of Standard and Sample Solutions:
-
Prepare standard and sample solutions in the mobile phase at concentrations similar to the spectrophotometric method.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Quantify the analyte by comparing the peak area of the sample to the peak areas of the standards.
Performance Comparison: UV-Vis Spectrophotometry vs. HPLC
The following table summarizes the hypothetical validation parameters for the two methods, based on International Council for Harmonisation (ICH) guidelines.[6][8][11]
| Parameter | UV-Vis Spectrophotometry | HPLC | Commentary |
| Specificity | Lower | Higher | HPLC can separate the analyte from impurities, providing a more specific measurement.[1] |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods can demonstrate excellent linearity within the defined range. |
| Range | 2 - 20 µg/mL | 0.1 - 50 µg/mL | HPLC typically offers a wider linear dynamic range. |
| Accuracy (% Recovery) | 98.5 - 101.0% | 99.0 - 100.5% | HPLC often provides slightly better accuracy due to its higher specificity.[1] |
| Precision (%RSD) | < 2.0% | < 1.0% | The precision of HPLC is generally superior. |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.02 µg/mL | HPLC is significantly more sensitive. |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL | ~0.06 µg/mL | HPLC allows for the quantification of much lower analyte concentrations. |
| Analysis Time per Sample | ~5 minutes | ~15 minutes | UV-Vis spectrophotometry is faster for individual sample measurements. |
| Cost per Analysis | Low | High | HPLC instrumentation and consumables are more expensive. |
| Method Complexity | Simple | Complex | HPLC requires more skilled operators and more complex method development. |
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the spectrophotometric and HPLC methods.
Caption: Workflow for UV-Vis Spectrophotometric Analysis.
Caption: Workflow for HPLC Analysis.
Conclusion and Recommendations
Both UV-Vis spectrophotometry and HPLC are viable techniques for the quantification of [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride. The choice between the two is contingent upon the specific requirements of the analysis.
-
UV-Vis Spectrophotometry is an excellent choice for routine quality control applications where speed, simplicity, and cost-effectiveness are paramount. It is particularly well-suited for the analysis of pure drug substances or simple formulations where interfering substances are not a concern.
-
HPLC is the preferred method for applications demanding high specificity, sensitivity, and accuracy. It is indispensable for the analysis of complex mixtures, stability studies where degradation products must be monitored, and for regulatory submissions that require a fully validated, stability-indicating method.[3]
Ultimately, a thorough validation of the chosen method in accordance with ICH guidelines is mandatory to ensure the reliability and integrity of the analytical data.[6][8][11] This guide provides a foundational framework for initiating such a validation process.
References
- HunterLab. (2023, March 15). UV Spectrophotometry as a Pharmaceutical Testing Solution.
- Agilent. (n.d.). UV-Vis Spectrophotometry Solution for the Pharmaceutical Industry.
- ResearchGate. (2025, November 28). (PDF) The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis.
- Hindawi. (2025, June 11). The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis.
- PerkinElmer. (2024, December 10). Color Analysis for Pharmaceutical Products using UV-Visible Absorption Techniques.
- ResearchGate. (n.d.). (PDF) METHOD VALIDATION OF COMPENDIAL AND NON COMPENDIAL UV-VISIBLE SPECTROSCOPIC METHOD FOR DRUG SUBSTANCES AS PER USP AND ICH GUIDELINES.
-
MDPI. (n.d.). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from [Link]
- ResearchGate. (2025, August 5). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
-
ICH. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. Retrieved from [Link]
-
Slideshare. (n.d.). ICH guidelines for validation final. Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q14 on analytical procedure development. Retrieved from [Link]
Sources
- 1. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis [ace.ewapub.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ich guidelines for validation final | PPTX [slideshare.net]
- 9. UV Spectrophotometry as a Pharmaceutical Testing Solution | HunterLab [hunterlab.com]
- 10. Color Analysis for Pharmaceutical Products using UV-Visible Absorption Techniques - Behind the Bench [thermofisher.cn]
- 11. database.ich.org [database.ich.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
